N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine is a complex peptide compound with a molecular formula of C47H65N13O9. This compound is notable for its intricate structure, which includes multiple amino acid residues linked together. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tryptophylglycyl-L-histidylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
680186-15-6 |
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Molecular Formula |
C35H51N13O8 |
Molecular Weight |
781.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C35H51N13O8/c1-3-19(2)30(34(55)56)48-29(51)17-44-33(54)26(12-21-14-39-18-45-21)47-28(50)16-43-32(53)25(11-20-13-41-24-9-5-4-7-22(20)24)46-27(49)15-42-31(52)23(36)8-6-10-40-35(37)38/h4-5,7,9,13-14,18-19,23,25-26,30,41H,3,6,8,10-12,15-17,36H2,1-2H3,(H,39,45)(H,42,52)(H,43,53)(H,44,54)(H,46,49)(H,47,50)(H,48,51)(H,55,56)(H4,37,38,40)/t19-,23-,25-,26-,30-/m0/s1 |
InChI Key |
AYURIBRNMHDVMT-NLDUXPHESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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